molecular formula C12H18ClNO2 B2589203 Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride CAS No. 1909348-38-4

Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride

Cat. No.: B2589203
CAS No.: 1909348-38-4
M. Wt: 243.73
InChI Key: CZYZSYMLSSXDOE-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of a methyl ester group, an aminomethyl group, and a phenyl group attached to a butanoate backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as methyl 2-phenylbutanoate and formaldehyde.

    Formation of Intermediate: The intermediate compound is formed through a Mannich reaction, where methyl 2-phenylbutanoate reacts with formaldehyde and an amine source under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the intermediate into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural properties.

    Methylphenidate: A compound with a similar ester group but different pharmacological properties.

Uniqueness

Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride is unique due to its combination of ester, aminomethyl, and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(aminomethyl)-2-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZSYMLSSXDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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